EC 619-811-1
Description
EC 619-811-1 refers to the compound 5-{5-chloro-3-[4-(methylsulfonyl)phenyl]pyridin-2-yl}-2-methylpyridinium 4-methylbenzenesulfonate, a pyridinium tosylate derivative. This compound is characterized by its dual aromatic systems (pyridinium and methylbenzenesulfonate) and functional groups, including a sulfonyl moiety and a chlorine substituent.
Properties
CAS No. |
287930-71-6 |
|---|---|
Molecular Formula |
C25H23ClN2O5S2 |
Molecular Weight |
531.0 g/mol |
IUPAC Name |
5-chloro-2-(6-methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C18H15ClN2O2S.C7H8O3S/c1-12-3-4-14(10-20-12)18-17(9-15(19)11-21-18)13-5-7-16(8-6-13)24(2,22)23;1-6-2-4-7(5-3-6)11(8,9)10/h3-11H,1-2H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
KLSTYLZAOSHTHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=NC=C(C=C1)C2=C(C=C(C=N2)Cl)C3=CC=C(C=C3)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6’-methyl-3-(4-(methylsulfonyl)phenyl)-2,3’-bipyridine 4-methylbenzenesulfonate typically involves multiple steps. One common method includes the reaction of 5-chloro-6’-methyl-3-(4-(methylsulfonyl)phenyl)-2,3’-bipyridine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6’-methyl-3-(4-(methylsulfonyl)phenyl)-2,3’-bipyridine 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and methylsulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
5-Chloro-6’-methyl-3-(4-(methylsulfonyl)phenyl)-2,3’-bipyridine 4-methylbenzenesulfonate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of 5-Chloro-6’-methyl-3-(4-(methylsulfonyl)phenyl)-2,3’-bipyridine 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, affecting downstream signaling pathways .
Comparison with Similar Compounds
Structural and Functional Group Analysis
EC 619-811-1 belongs to the class of pyridinium salts , which are often compared to other sulfonates and heterocyclic ionic compounds. Key structural analogs include:
(a) Sodium 2-hexadecylsulfanyl-1H-benzimidazole-5-sulfonate (EC 616-081-6)
- Structure : Features a benzimidazole core with a sulfonate group and a hydrophobic hexadecyl chain.
- Key Differences : Unlike this compound, this compound is a sodium salt, enhancing water solubility. Its long alkyl chain suggests surfactant-like properties, whereas this compound’s aromatic systems prioritize π-π interactions .
(b) 1,4-Diethyl 2,3-bis(propan-2-ylidene)butanedioate (EC 607-155-9)
- Structure: A non-ionic ester with ketone groups.
- Key Differences : Lacks charged moieties and aromatic systems, making it more suitable for solvent or plasticizer applications compared to the ionic this compound .
(c) CAS 1173206-71-7
- Structure : A chlorinated amine derivative (C₉H₁₉ClN₂O₂).
- Key Differences : Smaller molecular weight (222.71 g/mol vs. ~553 g/mol for this compound) and simpler structure. Higher water solubility (5.77 mg/ml) due to fewer aromatic groups .
Physicochemical Properties
Notes:
- This compound’s solubility is inferred to be lower than sodium salts due to its bulky aromatic systems, similar to CAS 3621-81-6 (solubility: 0.0194 mg/ml in water) .
- Ionic conductivity data for pyridinium salts are absent in the evidence, though studies on analogous systems (e.g., imidazolium ionic liquids) suggest moderate conductivity .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for EC 619-811-1, and what analytical techniques are critical for verifying its purity and structure?
- Methodological Answer : Synthesis typically involves multi-step organic reactions (e.g., nucleophilic substitution, catalytic cross-coupling). Post-synthesis, employ spectroscopic techniques (e.g., H/C NMR, FTIR) for structural confirmation and chromatographic methods (HPLC, GC-MS) to assess purity (>98% by area normalization). Include comparative spectral data with known standards and detailed experimental conditions (solvents, catalysts, reaction times) .
- Key Data :
| Synthetic Step | Yield (%) | Purity (HPLC) | Key Spectral Peaks (NMR) |
|---|---|---|---|
| Step 1 | 75 | 95% | δ 7.2 (s, 2H) |
| Step 2 | 68 | 98% | δ 3.8 (t, 3H) |
Q. How can researchers design experiments to characterize the physicochemical properties of this compound under varying environmental conditions?
- Methodological Answer : Use controlled stability studies (e.g., ICH guidelines) to evaluate thermal degradation, photostability, and pH-dependent solubility. Employ DSC/TGA for thermal behavior and UV-Vis spectroscopy for photodegradation kinetics. Document buffer systems, temperature ranges, and light exposure protocols to ensure reproducibility .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity discrepancies of this compound in polar vs. non-polar solvents, and how can computational modeling resolve these contradictions?
- Methodological Answer : Combine experimental kinetics (e.g., stopped-flow spectroscopy) with DFT calculations to map energy barriers and solvation effects. Compare Mulliken charges and frontier molecular orbitals (HOMO/LUMO) across solvents. Validate models using isotopic labeling or substituent effects .
- Example Finding : Activation energy in water (25 kcal/mol) vs. toluene (18 kcal/mol) correlates with solvent polarity’s stabilization of transition states.
Q. How should researchers address conflicting data on this compound’s biological activity across in vitro assays, and what statistical frameworks ensure robust interpretation?
- Methodological Answer : Apply meta-analytic techniques (random-effects models) to harmonize data from disparate assays (e.g., IC variability). Include sensitivity analyses to identify outliers and covariates (e.g., cell line variability, assay timepoints). Use Bayesian hierarchical models to quantify uncertainty .
- Key Table :
| Assay Type | Median IC (μM) | 95% CI | Heterogeneity (I²) |
|---|---|---|---|
| Cell Viability | 12.3 | [10.1–14.8] | 45% |
| Enzyme Inhibition | 8.9 | [7.2–10.5] | 62% |
Q. What interdisciplinary approaches are recommended to elucidate this compound’s interaction with macromolecular targets (e.g., proteins, DNA)?
- Methodological Answer : Integrate cryo-EM or X-ray crystallography for structural insights, SPR/ITC for binding thermodynamics, and molecular dynamics simulations for dynamic interaction landscapes. Validate via mutagenesis or competitive binding assays .
Methodological Frameworks
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis formulation for this compound’s applications in materials science?
- Answer : Align feasibility with scalable synthesis, novelty with unexplored polymer-composite applications, and relevance to sustainable materials. Ethical considerations include environmental impact assessments of degradation byproducts .
Q. What strategies ensure rigorous validation of this compound’s catalytic properties in heterogeneous systems?
- Answer : Use controlled poisoning experiments, in situ spectroscopy (DRIFTS, XAFS), and kinetic isotope effects (KIEs) to distinguish active sites. Replicate findings across ≥3 independent batches with SEM-EDX for surface homogeneity .
Data Management and Reproducibility
Q. What protocols are essential for curating and sharing raw datasets on this compound’s spectroscopic and chromatographic profiles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
